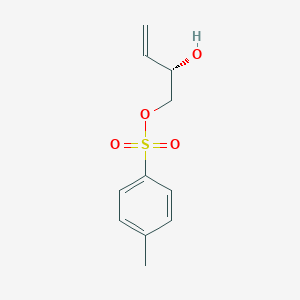

(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)

Beschreibung

The exact mass of the compound (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(2S)-2-hydroxybut-3-enyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h3-7,10,12H,1,8H2,2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSCDBZHHLIPOI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50927935 | |

| Record name | 2-Hydroxybut-3-en-1-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133095-74-6 | |

| Record name | 2-Hydroxybut-3-en-1-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic data for (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)

Abstract

(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) (CAS No. 133095-74-6) is a pivotal chiral building block in modern organic synthesis. Its utility stems from the presence of multiple reactive centers: a terminal alkene, a secondary alcohol, and a primary p-toluenesulfonate (tosylate), which is an excellent leaving group. This combination allows for a wide array of stereocontrolled transformations, most notably the synthesis of enantiomerically pure epoxides like (S)-3,4-epoxy-1-butene.[1] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and confirmation of its structure. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Overview

The unique trifunctional nature of (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) dictates its spectroscopic signature. The primary alcohol of the parent diol is selectively functionalized with a tosyl group, leaving the more sterically hindered secondary alcohol free. This selective functionalization is the key to its synthetic utility.

Caption: Molecular structure of (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate).

Synthesis Protocol and Mechanistic Rationale

The synthesis of the title compound relies on the selective tosylation of the primary hydroxyl group of (S)-3-Butene-1,2-diol. The primary alcohol is less sterically hindered and thus kinetically favored for reaction with p-toluenesulfonyl chloride (TsCl) over the secondary alcohol.

Expertise & Causality:

Controlling the reaction conditions is critical to prevent the formation of the di-tosylated byproduct and other side reactions. The use of a non-nucleophilic base, such as pyridine or triethylamine (TEA), is essential to neutralize the HCl generated during the reaction. Performing the reaction at low temperatures (e.g., 0 °C) enhances selectivity by slowing down the overall reaction rate, further favoring the more reactive primary site. Slow, dropwise addition of the tosyl chloride solution ensures its concentration remains low, minimizing the chance of di-tosylation.[5]

Self-Validating Protocol:

This protocol incorporates in-process checks (TLC) to monitor the consumption of starting material and the formation of the desired product versus byproducts. The purification via column chromatography provides a final validation of purity, which can be confirmed by the spectroscopic methods detailed below.

Experimental Workflowdot

Sources

CAS number 133095-74-6 properties and suppliers

An In-depth Technical Guide to (S)-1-Tosyloxyl-3-buten-2-ol (CAS 133095-74-6) for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 133095-74-6, identified as (S)-1-[(4-methylbenzenesulfonyl)oxy]but-3-en-2-ol and its various synonyms. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the key physicochemical properties, synthesis, and reactivity of this versatile chiral building block. Furthermore, this guide outlines its significant applications as a pharmaceutical intermediate and in various chemical and biological experiments. Safety, handling, and supplier information are also provided to ensure its effective and safe utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

(S)-1-Tosyloxyl-3-buten-2-ol is a chiral organic compound that serves as a valuable intermediate in organic synthesis.[1][2][3] Its structure incorporates a tosylate group, a hydroxyl group, and a vinyl group, making it a highly functionalized and reactive molecule for various chemical transformations. The stereochemistry at the C2 position is crucial for its application in asymmetric synthesis.

| Property | Value | Source(s) |

| CAS Number | 133095-74-6 | [4][5] |

| IUPAC Name | (2S)-1-[(4-methylbenzenesulfonyl)oxy]but-3-en-2-ol | [1][6] |

| Synonyms | (S)-1-TOSYLOXY-3-BUTEN-1-OL, (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate), (S)-2-Hydroxy-3-buten-1-yl p-tosylate | [1][4][5] |

| Molecular Formula | C11H14O4S | [4][5][6] |

| Molecular Weight | 242.29 g/mol | [4][5][6] |

| Appearance | White to off-white crystalline powder or crystals | [7][8] |

| Melting Point | 57.0°C to 63.0°C | [8] |

| Boiling Point | 398.3 °C at 760 mmHg | [7] |

| Flash Point | 194.7 °C | [7] |

| Purity | Typically ≥98% | [7][9] |

| InChI Key | YQSCDBZHHLIPOI-JTQLQIEISA-N | [8] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC=C | [6][8] |

Synthesis and Reactivity

The primary utility of (S)-1-tosyloxyl-3-buten-2-ol lies in its role as a precursor for other chiral molecules. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions, while the hydroxyl and vinyl groups can undergo a variety of chemical transformations.

A key application of this compound is in the synthesis of (S)-2-vinyloxirane, a valuable chiral epoxide intermediate.[10][11] The synthesis proceeds via an intramolecular Williamson ether synthesis, where the hydroxyl group, upon deprotonation by a base, acts as a nucleophile to displace the tosylate group.

Experimental Protocol: Synthesis of (S)-2-Vinyloxirane

-

Dissolution: Dissolve (S)-1-tosyloxyl-3-buten-2-ol in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the subsequent deprotonation step.

-

Deprotonation: Add a strong, non-nucleophilic base, such as sodium hydride (NaH), portion-wise to the cooled solution. The evolution of hydrogen gas will be observed. The reaction is stirred at this temperature until the gas evolution ceases, indicating the complete formation of the alkoxide.

-

Cyclization: Allow the reaction mixture to slowly warm to room temperature. The intramolecular cyclization to form the epoxide will proceed. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure (S)-2-vinyloxirane.

Applications in Research and Development

(S)-1-Tosyloxyl-3-buten-2-ol is a key building block in medicinal chemistry and the broader field of organic synthesis.[2][12] Its bifunctional nature, possessing both an electrophilic center (the carbon bearing the tosylate) and a nucleophilic center (the hydroxyl group), along with the potential for further functionalization of the vinyl group, makes it a versatile starting material.

Its primary applications include:

-

Pharmaceutical Intermediate: It serves as a precursor for the synthesis of more complex chiral molecules that are active pharmaceutical ingredients (APIs) or their key intermediates.[2][12]

-

Chiral Building Block: The defined stereochemistry of this compound makes it an ideal starting material for the synthesis of enantiomerically pure compounds.

-

Chemical and Biological Experiments: It is used in a variety of chemical and biological experiments, likely as a starting material for the synthesis of probes or other small molecules for biological evaluation.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (S)-1-tosyloxyl-3-buten-2-ol. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[13][14][15][16][17]

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[13][15]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[13][14]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[13][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][14] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[13][16]

Commercial Suppliers

(S)-1-Tosyloxyl-3-buten-2-ol is available from several chemical suppliers. When sourcing this material, it is important to verify the purity and enantiomeric excess to ensure it meets the requirements of the intended application. Some of the suppliers include:

-

Thermo Fisher Scientific[1]

-

Santa Cruz Biotechnology[5]

-

Amadis Chemical Co., Ltd.[2]

-

Avanscure Lifesciences (Shanghai) Pvt Ltd.[7]

-

Smolecule[19]

-

TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD[3]

-

Skyrun Industrial Co. Limited

References

-

Matrix Fine Chemicals. Molecules PDF. [Link]

-

Chemsrc. (S)-3-Butene-1,2-diol | CAS#:62214-39-5. [Link]

-

ChemBuyersGuide.com, Inc. Skyrun Industrial Co.Limited (Page 44). [Link]

-

LookChem. United-States (S)-2-Hydroxy-3-butenyl-1-tosylate | 133095-74-6. [Link]

-

Fisher Scientific. (S)-2-Hydroxy-3-buten-1-yl p-tosylat, 99 %, Thermo Scientific 1 g. [Link]

-

Thermo Fisher Scientific. Thermo Scientific Brand Message. [Link]

-

TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD. (S)-1-TOSYLOXY-3-BUTEN-1-OL CAS # 133095-74-6. [Link]

-

Thermo Fisher Scientific. Thermo Chemical-2-25-26.pdf. [Link]

-

Beilstein Journals. (S)-But-3-ene-1,2-diol. [Link]

-

Chemsrc. (s)-2-vinyl-oxirane | CAS#:62249-80-3. [Link]

-

National Institutes of Health. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo. [Link]

-

Hentzen Coatings, Inc. SAFETY DATA SHEET. [Link]

-

The Resin Corporation. Hydrogenated Hydrocarbon Resins - SAFETY DATA SHEET. [Link]

Sources

- 1. CAS RN 133095-74-6 | Fisher Scientific [fishersci.com]

- 2. 4-methylbenzenesulfonic acid 1-hydroxybut-3-enyl ester, CasNo.133095-74-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. (S)-1-TOSYLOXY-3-BUTEN-1-OL CAS # 133095-74-6 [tradingchem.com]

- 4. 133095-74-6 CAS MSDS ((S)-1-TOSYLOXY-3-BUTEN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 7. Page loading... [wap.guidechem.com]

- 8. (S)-2-Hydroxy-3-buten-1-yl p-tosylat, 99 %, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.de]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. (S)-2-VINYL-OXIRANE | 62249-80-3 [chemicalbook.com]

- 11. (s)-2-vinyl-oxirane | CAS#:62249-80-3 | Chemsrc [chemsrc.com]

- 12. bhu.ac.in [bhu.ac.in]

- 13. buyat.ppg.com [buyat.ppg.com]

- 14. cdn.bossplow.com [cdn.bossplow.com]

- 15. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 16. trc-corp.com [trc-corp.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Explore Products | Smolecule [smolecule.com]

An In-depth Technical Guide to the Role of (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) in Asymmetric Synthesis

Abstract

(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate), a versatile C4 chiral building block, holds a significant position in the landscape of modern asymmetric synthesis. Its unique trifunctional nature—comprising a stereodefined secondary alcohol, a reactive terminal alkene, and a primary p-toluenesulfonate (tosylate) as an excellent leaving group—provides a powerful platform for the stereocontrolled construction of complex molecular architectures. This guide elucidates the core reactivity of this synthon, explores its application in key synthetic transformations such as nucleophilic substitutions and cycloadditions, and provides field-proven protocols for its use. Designed for researchers, chemists, and drug development professionals, this document offers both a theoretical framework and practical insights into leveraging this valuable chiral intermediate.

Introduction: A Profile of a Versatile Chiral Synthon

In the pursuit of enantiomerically pure compounds, particularly for pharmaceutical applications, the use of "chiral building blocks" or "synthons" is a cornerstone strategy.[1][2] These are relatively simple molecules that incorporate one or more stereocenters and can be elaborated into more complex targets without compromising stereochemical integrity. (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) (CAS No: 133095-74-6) is a prime example of such a synthon.[3][4]

Its strategic value stems from the orthogonal reactivity of its functional groups. The primary tosylate is primed for nucleophilic displacement, the secondary alcohol can be used for further derivatization or to direct subsequent reactions, and the vinyl group is a handle for a wide array of transformations, including oxidation, reduction, and cycloaddition. The pre-defined (S)-stereochemistry at the C2 position serves as a powerful control element, enabling chemists to introduce new stereocenters with a high degree of predictability.

Table 1: Physicochemical Properties of (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)

| Property | Value | Reference(s) |

| CAS Number | 133095-74-6 | [3][4][5] |

| Molecular Formula | C₁₁H₁₄O₄S | [4][5] |

| Molecular Weight | 242.29 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Purity | ≥99.0% (HPLC) | [4][5] |

| Optical Activity | [α]20/D −7.7±0.5°, c = 1% in methanol | [4] |

| Storage Temperature | 2-8°C | [4][5] |

| Synonyms | (S)-2-Hydroxy-3-butenyl tosylate; (S)-1-Tosyloxy-3-buten-1-ol | [4][5] |

Synthesis: Accessing the Chiral Building Block

The preparation of enantiomerically pure (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) begins with the racemic diol, 3-butene-1,2-diol.[6] The critical step is the resolution of this racemate to isolate the desired (S)-enantiomer. This is most effectively achieved through enzymatic kinetic resolution. Lipases, such as those from Candida antarctica (CALB) or Pseudomonas fluorescens, can selectively acylate one enantiomer of the diol, allowing for the separation of the unreacted (S)-diol from the acylated (R)-diol.[7]

Once the enantiopure (S)-3-butene-1,2-diol is obtained, the final step is the selective tosylation of the primary hydroxyl group. The primary alcohol is sterically more accessible and electronically more reactive than the secondary alcohol, allowing for regioselective functionalization using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction proceeds without affecting the stereocenter.[8]

Caption: Synthetic route to the title compound.

Core Reactivity and Applications in Asymmetric Synthesis

The utility of (S)-3-butene-1,2-diol-1-(p-toluenesulfonate) is best understood by examining the distinct yet synergistic roles of its functional groups.

Nucleophilic Substitution: A Gateway to Diverse Functionality

The tosylate group is an outstanding leaving group, making the C1 carbon a strong electrophilic site susceptible to attack by a wide range of nucleophiles via an Sₙ2 mechanism.[8][9] This reaction is fundamental to its application as a building block.

Causality of Stereocontrol: In accordance with the classic Sₙ2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the leaving group.[8] While the substitution occurs at the achiral C1 position, the stereochemistry of the final product is directly linked to the (S)-configuration at C2. This allows for the reliable synthesis of a vast array of chiral molecules.

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagents/Conditions | Generic Product Structure |

| Azide (N₃⁻) | NaN₃, DMF |  |

| Cyanide (CN⁻) | NaCN, DMSO |  |

| Thiolates (RS⁻) | RSH, NaH |  |

| Malonates | Diethyl malonate, NaOEt |  |

| Organocuprates | R₂CuLi |  |

Note: Product structures are generalized representations.

Intramolecular Cyclization: Formation of (S)-3,4-Epoxy-1-butene

One of the most elegant and common applications of this synthon is its conversion into (S)-3,4-epoxy-1-butene (also known as (S)-vinyloxirane).[10] This transformation is an intramolecular Sₙ2 reaction (a Williamson ether synthesis). Under basic conditions (e.g., using KOH or NaH), the secondary hydroxyl group is deprotonated to form an alkoxide. This nucleophilic alkoxide then attacks the adjacent C1 carbon, displacing the tosylate leaving group to form a three-membered epoxide ring.

This reaction is highly efficient and proceeds with complete retention of stereochemistry at C2, which becomes one of the two stereocenters of the resulting epoxide. (S)-3,4-epoxy-1-butene is itself a valuable chiral building block for subsequent transformations.

Caption: Mechanism of epoxide formation.

Cycloaddition Reactions: Constructing Cyclic Systems

The vinyl group serves as a competent dienophile or dipolarophile in various cycloaddition reactions.[11] The key advantage here is diastereoselection. The existing chiral center at C2, with its hydroxyl (or protected hydroxyl) group, creates a stereochemically biased environment. This directs the approach of the incoming diene or dipole preferentially to one of the two faces of the double bond, leading to the formation of one diastereomer in excess.

-

[4+2] Cycloaddition (Diels-Alder Reaction): The vinyl group can react with a diene to form a six-membered ring. The stereochemical outcome is dictated by the minimization of steric hindrance between the incoming diene and the substituents at the C2 stereocenter.

-

[3+2] Dipolar Cycloaddition: Reaction with 1,3-dipoles such as nitrile oxides or azides can generate five-membered heterocyclic rings with a high degree of diastereocontrol.[12]

These reactions provide a powerful method for rapidly constructing complex cyclic systems with multiple, well-defined stereocenters.

Experimental Protocols: A Practical Guide

The following protocols are presented as self-validating systems, incorporating explanations for key steps to ensure reproducibility and understanding.

Protocol 4.1: Synthesis of (S)-3,4-Epoxy-1-butene

This protocol is adapted from established literature procedures for the intramolecular cyclization of the title compound.[10]

Objective: To synthesize enantiomerically pure (S)-3,4-epoxy-1-butene via base-mediated cyclization.

Materials:

-

(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) (1.0 eq)

-

Potassium hydroxide (KOH), powdered (1.5 eq)

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) in anhydrous diethyl ether in a round-bottom flask.

-

Rationale: Diethyl ether is a good solvent for the starting material and the product, and its low boiling point facilitates removal. Anhydrous conditions prevent unwanted side reactions.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Rationale: The reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.

-

-

Base Addition: Add powdered potassium hydroxide to the stirred solution in one portion.

-

Rationale: Powdered KOH provides a large surface area for the heterogeneous reaction. It acts as the base to deprotonate the hydroxyl group, initiating the cyclization.

-

-

Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Workup - Quenching and Extraction: Once the reaction is complete, quench by adding cold water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2x).

-

Rationale: Quenching neutralizes the excess base. Extraction ensures maximum recovery of the volatile epoxide product into the organic phase.

-

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Rationale: The brine wash removes residual water. MgSO₄ removes dissolved water from the ether solution.

-

-

Purification: Filter off the drying agent and carefully concentrate the solution on a rotary evaporator at low temperature and reduced pressure.

-

Rationale: The product, (S)-3,4-epoxy-1-butene, is volatile. Careful removal of the solvent is critical to avoid product loss. Further purification can be achieved by careful distillation if required.

-

Caption: Experimental workflow for epoxide synthesis.

Conclusion

(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) is a testament to the power of chiral building block-based synthesis. Its well-defined stereochemistry and orthogonally reactive functional groups provide a reliable and versatile entry point to a wide range of complex chiral molecules. Through straightforward transformations like nucleophilic substitution and intramolecular cyclization, it serves as a key precursor to other valuable synthons, such as chiral epoxides. Furthermore, its vinyl moiety opens avenues for diastereoselective cycloaddition reactions, enabling the rapid assembly of cyclic frameworks. For the synthetic chemist in academia or industry, a thorough understanding of this reagent's reactivity is essential for the efficient and elegant construction of enantiomerically pure targets.

References

-

Amerigo Scientific. (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) (≥99.0% (HPLC)). [Link]

-

Organic Syntheses. p-Toluenesulfonic acid, butyl ester. [Link]

-

ResearchGate. The Preparation of Enantiomerically Pure 3,4Epoxy1-butene and 3Butene1,2-diol. [Link]

-

ResearchGate. Enzymatic Resolution Of 3-Butene-1, 2-Diol In Organic Solvents And Optimization Of Reaction Conditions. [Link]

-

PubMed Central (PMC). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. [Link]

-

PubMed. Highly Diastereo- And Enantioselective Synthesis of Monodifferentiated syn-1,2-diol Derivatives Through Asymmetric Transfer Hydrogenation via Dynamic Kinetic Resolution. [Link]

-

PubMed Central (PMC). Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. [Link]

-

PubMed Central (PMC). Enantioselective Synthesis of Allylic Sulfones via Rhodium-Catalyzed Direct Hydrosulfonylation of Allenes and Alkynes. [Link]

-

Chemistry LibreTexts. The Discovery of Nucleophilic Substitution Reactions. [Link]

-

Chemistry LibreTexts. Cycloaddition Reactions. [Link]

-

PubMed. Large Scale Preparation of Chiral Building Blocks for the P3 Site of Renin Inhibitors. [Link]

-

University of California, Irvine. The [3+2]Cycloaddition Reaction. [Link]

-

KU ScholarWorks. A Serine-Derived Butenolide as a Versatile Chiral Building Block: Applications in the Synthesis of Natural and Nature-Like Compounds of Biological Significance. [Link]

-

PubChem. 3-Butene-1,2-diol. [Link]

-

ResearchGate. (PDF) Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non‐Conventional Media. [Link]

-

RWTH Publications. Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. [Link]

-

J-STAGE. Application of chiral building blocks to the synthesis of drugs. [Link]

-

PubMed. But-3-ene-1,2-diol: a mechanism-based active site inhibitor for coenzyme B12-dependent glycerol dehydratase. [Link]

-

National Institutes of Health (NIH). De Novo Synthesis of Natural Products via the Asymmetric Hydration of Polyenes. [Link]

-

Chemistry LibreTexts. 9.2: The Discovery of Nucleophilic Substitution Reactions. [Link]

-

Knowledge UChicago. Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]. [Link]

-

National Institutes of Health (NIH). Synthesis of chiral sulfinate esters by asymmetric condensation. [Link]

-

University of Kentucky X-Ray Crystallography Facility. Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. [Link]

Sources

- 1. DSpace [kuscholarworks.ku.edu]

- 2. Portico [access.portico.org]

- 3. scbt.com [scbt.com]

- 4. (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) = 99.0 HPLC 133095-74-6 [sigmaaldrich.com]

- 5. (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) (≥99.0% (HPLC)) - Amerigo Scientific [amerigoscientific.com]

- 6. 3-Butene-1,2-diol | C4H8O2 | CID 10338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

An In-Depth Technical Guide to Chiral Building Blocks in Organic Chemistry

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of organic chemistry and drug development, the concept of chirality stands as a fundamental pillar governing molecular recognition, biological activity, and therapeutic efficacy. Molecules, like our hands, can exist in non-superimposable mirror-image forms known as enantiomers. While possessing identical physical properties in an achiral environment, their interactions within the chiral milieu of biological systems can differ profoundly.[1][2] This guide provides an in-depth exploration of chiral building blocks—enantiomerically pure compounds that serve as foundational scaffolds for the synthesis of complex, single-enantiomer target molecules.

For researchers, medicinal chemists, and drug development professionals, a deep understanding of the sourcing, synthesis, and application of these building blocks is not merely academic; it is a prerequisite for innovation and regulatory compliance. Biological systems, from enzymes to receptors, are inherently chiral and often interact preferentially with one enantiomer over the other.[3] This stereoselectivity dictates the pharmacological and toxicological profile of a drug. The more active enantiomer is termed the eutomer , while the less active or potentially harmful one is the distomer .[4][5][6] The tragic case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of the critical importance of stereochemical control.[7]

Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) issued policies in 1992 emphasizing the need to characterize the absolute stereochemistry of chiral drugs early in development.[8][9][10][11] This has driven a paradigm shift towards the development of single-enantiomer drugs, a strategy often referred to as a "chiral switch" when evolving from a previously marketed racemic mixture (a 1:1 mixture of enantiomers).[12][13][14] This guide is structured to provide both the foundational principles and the practical, field-proven insights necessary to navigate this complex and critical area of chemical science.

Part 1: The Strategic Importance of Single-Enantiomer Drugs

The decision to develop a single enantiomer over a racemate is a strategic one, rooted in the desire to optimize the therapeutic window of a drug candidate. By isolating the eutomer, developers can potentially enhance efficacy, reduce side effects, and simplify the pharmacokinetic profile.[12]

The Easson-Stedman Hypothesis: A Model for Chiral Recognition

The Easson-Stedman hypothesis, proposed in 1933, provides a simple yet powerful model for understanding chiral discrimination at a molecular level. It posits that for a significant difference in biological activity to be observed between enantiomers, the more active enantiomer (the eutomer) must engage in at least a three-point interaction with its chiral receptor or enzyme active site. The distomer, being a mirror image, can only achieve a two-point interaction, resulting in a weaker binding affinity and reduced or altered biological response.[7]

Caption: Easson-Stedman model of chiral recognition.

Pharmacokinetic and Pharmacodynamic Divergence

The differential interaction of enantiomers extends beyond target binding (pharmacodynamics) to their absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics.

| Pharmacological Parameter | Potential Differences Between Enantiomers | Implication for Drug Development |

| Pharmacodynamics (PD) | One enantiomer (eutomer) has high affinity for the target, while the distomer has low or no affinity, or binds to a different target (e.g., causing side effects). | Development of the single enantiomer can lead to a more potent and selective drug with a better safety profile.[15] |

| Pharmacokinetics (PK) | Enantiomers can be metabolized at different rates by chiral enzymes (e.g., Cytochrome P450s), leading to different plasma concentrations and durations of action.[3] | A single enantiomer provides a more predictable and less complex pharmacokinetic profile, simplifying dosing regimens. |

| Toxicity | The distomer may be responsible for observed toxicity, or the enantiomers may have entirely different toxicological profiles.[7][6] | Isolating the eutomer can eliminate sources of toxicity, significantly improving the drug's therapeutic index.[15] |

Table 1. Comparative pharmacology of enantiomers.

A classic example is the anti-arthritic drug penicillamine, where the (S)-enantiomer is the therapeutic agent, while the (R)-enantiomer is extremely toxic.[7] Similarly, the anti-tubercular activity of ethambutol resides in the (S,S)-enantiomer, while the racemate was associated with optic neuritis.[7]

Part 2: Sourcing and Synthesis of Chiral Building Blocks

The acquisition of enantiomerically pure building blocks is the first critical step in the synthesis of a chiral target molecule. There are three primary strategies for obtaining these materials: leveraging nature's bounty (the chiral pool), physically separating enantiomers from a racemic mixture (resolution), or creating the desired chirality from scratch (asymmetric synthesis).

Caption: Primary strategies for obtaining chiral molecules.

The Chiral Pool: Nature's Head Start

The chiral pool refers to the collection of inexpensive, readily available, and enantiomerically pure natural products. These include amino acids, sugars, terpenes, and alkaloids. Syntheses starting from these materials take advantage of the pre-existing stereocenters, often requiring fewer steps and avoiding complex chiral control methods.

Advantages:

-

Cost-Effective: Starting materials are often cheap and abundant.

-

Stereochemical Certainty: The absolute configuration is known from the outset.

-

Efficiency: Can significantly shorten synthetic routes.

Limitations:

-

Structural Rigidity: The available range of structures and stereochemistries is limited to what nature provides.

-

Synthetic Manipulation: Protecting group chemistry and functional group interconversions can sometimes be complex.

Asymmetric Synthesis: Creating Chirality with Precision

Asymmetric synthesis is the most versatile and powerful approach, where an achiral or prochiral substrate is converted into a chiral product with a preference for one enantiomer. This is achieved using a chiral influence, which can be a catalyst, a reagent, or an auxiliary group. The success of such a reaction is measured by its enantiomeric excess (ee) , which quantifies the purity of the product.

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Key methodologies include:

-

Chiral Catalysis: A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) generates a large quantity of chiral product. This is highly efficient and atom-economical.

-

Chiral Auxiliaries: A chiral molecule is temporarily attached to the achiral substrate, directing a subsequent reaction to occur stereoselectively. The auxiliary is then removed, having served its purpose.

-

Chiral Reagents: A stoichiometric amount of a chiral reagent is used to effect the transformation. This is often less desirable for large-scale synthesis due to cost and waste generation.

Chiral Resolution: The Brute-Force Separation

Resolution involves the separation of a racemic mixture into its constituent enantiomers. While often seen as less elegant than asymmetric synthesis, it remains a vital and practical tool, especially on an industrial scale.

Common Methods:

-

Diastereomeric Crystallization: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by crystallization. The resolving agent is then cleaved to yield the pure enantiomers.

-

Enzymatic Resolution: Enzymes, being chiral catalysts, can selectively react with one enantiomer in a racemic mixture, allowing the reacted and unreacted enantiomers to be separated.

-

Chiral Chromatography: The racemic mixture is passed through a stationary phase that is itself chiral. One enantiomer interacts more strongly with the chiral stationary phase and is retained longer, allowing for separation. This is a powerful analytical technique and is also used for preparative-scale separations.

Part 3: Core Experimental Protocols and Workflows

A commitment to scientific integrity requires that theoretical knowledge be grounded in robust, reproducible experimental practice. This section details standardized protocols for the synthesis and analysis of chiral compounds.

Protocol: Asymmetric Hydrogenation of a Prochiral Ketone

This protocol describes a typical laboratory-scale asymmetric transfer hydrogenation using a Noyori-type Ruthenium catalyst to produce a chiral secondary alcohol with high enantiomeric excess.

Objective: To synthesize (R)-1-phenylethanol from acetophenone.

Materials:

-

Acetophenone (substrate)

-

[(R,R)-TsDPEN]RuCl (catalyst)

-

Formic acid/triethylamine azeotrope (5:2 mixture, hydrogen source)

-

Dichloromethane (DCM, solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry 100 mL round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) and the [(R,R)-TsDPEN]RuCl catalyst (32 mg, 0.05 mmol, 0.5 mol%) in 20 mL of DCM.

-

Initiation: Add the formic acid/triethylamine azeotrope (6.2 mL, 50 mmol) to the flask. Causality Note: The formic acid/triethylamine mixture serves as a mild and effective in situ source of hydrogen for the reduction. The base is crucial for the catalytic cycle.

-

Reaction Monitoring: Stir the reaction mixture at room temperature (25°C) for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 3:1 Hexanes:Ethyl Acetate. The product alcohol will have a lower Rf than the starting ketone.

-

Workup: Once the reaction is complete, quench the mixture by slowly adding 30 mL of saturated sodium bicarbonate solution to neutralize the formic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 4:1 Hexanes:Ethyl Acetate) to yield the pure (R)-1-phenylethanol.

-

Validation: Determine the yield and confirm the structure by ¹H NMR. The enantiomeric excess must be determined by chiral HPLC analysis (see Protocol 3.2).

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To determine the enantiomeric purity of the synthesized (R)-1-phenylethanol.

Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) column (e.g., Chiralcel OD-H or equivalent).

-

HPLC-grade Hexane and Isopropanol (IPA).

-

Synthesized 1-phenylethanol sample.

-

Racemic 1-phenylethanol standard.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized alcohol in the mobile phase. Prepare a separate ~1 mg/mL solution of the racemic standard.

-

HPLC Method Setup:

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: 95:5 Hexane:IPA. Causality Note: The ratio of polar to non-polar solvent is critical for achieving separation on a chiral column. This must be optimized for each analyte.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 25°C.

-

-

Analysis of Racemic Standard: Inject 10 µL of the racemic standard solution. This is a self-validating step to confirm that the method is capable of separating the two enantiomers and to determine their respective retention times. You should observe two peaks of approximately equal area.

-

Analysis of Synthesized Sample: Inject 10 µL of the sample solution.

-

Data Processing: Integrate the area of the two enantiomer peaks in the chromatogram of your synthesized sample. Let the peak area for the (R)-enantiomer be A_R and for the (S)-enantiomer be A_S.

-

Calculation: Calculate the enantiomeric excess using the formula: ee (%) = |(A_R - A_S) / (A_R + A_S)| * 100

Part 4: Regulatory Landscape and Future Outlook

The development of chiral drugs is guided by stringent regulatory expectations. As outlined in the FDA's 1992 policy statement, manufacturers must develop quantitative assays for individual enantiomers early in development, characterize their pharmacokinetic profiles, and provide a clear justification for developing a single enantiomer or a racemate.[11][16][17] The European Medicines Agency (EMA) has shown an even stronger preference, not approving a true racemate since 2016.[16]

The future of chiral chemistry will be driven by the pursuit of greater efficiency and sustainability. Innovations in asymmetric catalysis, particularly in C-H activation and biocatalysis, will enable the construction of complex chiral molecules in fewer steps and with less waste. The continued development of more effective chiral chromatography phases will also make resolution a more attractive and scalable option. As our understanding of biology deepens, the demand for exquisitely tailored, enantiomerically pure molecules will only continue to grow, solidifying the central role of chiral building blocks in the future of medicine and materials science.

References

- The Significance of Chirality in Drug Design and Development. (2011).

- Emerging Applications of Chiral Switching in Drug Discovery and Development. (2024). Journal of Chemical and Pharmaceutical Research.

- The strategy of chiral switches in drug discovery. (n.d.).

- Chiral drugs. (n.d.). Wikipedia.

- The significance of chirality in contemporary drug discovery-a mini review. (2024). RSC Publishing.

- The Significance of Chirality in Drug Design and Development. (n.d.). PubMed Central.

- A Look at the Importance of Chirality in Drug Activity: Some Signific

- Chiral switch. (n.d.). Wikipedia.

- What do you mean by Eutomer and Distomer?. (2023). brainly.com.

- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). Preprints.org.

- The Chiral Switch: A Pharmaceutical Tactic to Prolong Exclusivity. (2025).

- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (n.d.).

- Eudysmic r

- Chiral Drugs: An Overview. (n.d.). PubMed Central.

- FDA issues flexible policy on chiral drugs. (n.d.).

- Eudysmic r

- Episode 6: The Rise of the Chiral Switch: Str

- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (n.d.). PubMed Central.

- FDARA: Single Enantiomer Exclusivity Revisited. (2007). FDA Law Blog.

- How Do Stereoisomers Affect Drug Activity?. (2025). YouTube.

- Development of New Stereoisomeric Drugs. (1992). FDA.

- STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. (2024). IIP Series.

- Isomers that have similar structure but different functions th

Sources

- 1. pharma.researchfloor.org [pharma.researchfloor.org]

- 2. m.youtube.com [m.youtube.com]

- 3. drugpatentwatch.com [drugpatentwatch.com]

- 4. brainly.com [brainly.com]

- 5. Eudysmic ratio - Wikipedia [en.wikipedia.org]

- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral drugs - Wikipedia [en.wikipedia.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 10. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. jocpr.com [jocpr.com]

- 13. mdpi.com [mdpi.com]

- 14. Chiral switch - Wikipedia [en.wikipedia.org]

- 15. elearning.uniroma1.it [elearning.uniroma1.it]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Enantiopure Diols: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Stereochemical Imperative of Diols in Modern Chemistry

Chiral diols are fundamental building blocks in the landscape of modern organic synthesis, particularly within the pharmaceutical industry. Their prevalence in natural products, chiral ligands, and as versatile intermediates underscores their significance.[1][2][3] The precise spatial arrangement of the two hydroxyl groups in a diol can profoundly influence its biological activity and chemical reactivity. It is not uncommon for one enantiomer of a chiral drug to exhibit therapeutic effects, while the other is inactive or even toxic.[4] Consequently, the development of robust and efficient methods for the enantioselective synthesis of diols is a critical endeavor, enabling the creation of stereochemically pure molecules essential for drug discovery and development.[5][6]

This guide provides an in-depth technical overview of the core strategies for the enantioselective synthesis of diols. We will delve into the mechanistic underpinnings, practical applications, and experimental protocols of key methodologies, including the Sharpless asymmetric dihydroxylation, the Noyori asymmetric hydrogenation of α-hydroxy ketones, and the burgeoning field of enzymatic synthesis. Our focus will be on providing not just a list of procedures, but a causal understanding of why certain catalysts and conditions are chosen, empowering researchers to make informed decisions in their own synthetic endeavors.

I. Asymmetric Dihydroxylation of Olefins: The Sharpless Legacy

The Sharpless asymmetric dihydroxylation (AD) is a cornerstone of enantioselective synthesis, providing a reliable and highly predictable method for the conversion of prochiral olefins into chiral vicinal diols.[7] This powerful transformation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids, with a stoichiometric co-oxidant to regenerate the osmium catalyst.[7][8]

A. Mechanistic Insights and the Origin of Enantioselectivity

The catalytic cycle of the Sharpless AD is a well-studied process that begins with the formation of a complex between osmium tetroxide and the chiral ligand.[7] This chiral complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate.[7] Subsequent hydrolysis of this intermediate liberates the chiral diol and the reduced osmium species. The stoichiometric oxidant then reoxidizes the osmium to its active Os(VIII) state, completing the catalytic cycle.[7][9]

The enantioselectivity of the reaction is dictated by the chiral ligand, which creates a binding pocket that favors the approach of the olefin from one specific face. The two most commonly used ligands, (DHQ)₂-PHAL and (DHQD)₂-PHAL, are pseudoenantiomeric and provide access to either enantiomer of the diol product with high fidelity.[8] A mnemonic device is often used to predict the stereochemical outcome: with (DHQD)₂-PHAL, the dihydroxylation occurs on the "top face" of the alkene when oriented with the largest substituent in the bottom right quadrant, while (DHQ)₂-PHAL directs hydroxylation to the "bottom face".

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

B. Experimental Protocol: Asymmetric Dihydroxylation of Styrene

This protocol provides a general procedure for the asymmetric dihydroxylation of styrene using AD-mix-β, which contains the (DHQD)₂-PHAL ligand.

Materials:

-

AD-mix-β

-

tert-Butanol

-

Water

-

Styrene

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).

-

Add AD-mix-β to the solvent mixture with vigorous stirring until the solids dissolve, and the mixture turns a pale yellow-green.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add styrene to the reaction mixture dropwise.

-

Stir the reaction at 0 °C for 24 hours, during which the color will change to a dark brown.

-

Quench the reaction by adding solid sodium sulfite and allowing the mixture to warm to room temperature while stirring for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral diol.

C. Data Presentation: Substrate Scope and Enantioselectivity

The Sharpless Asymmetric Dihydroxylation is applicable to a wide range of olefin substitution patterns, generally providing high yields and excellent enantioselectivities.[10]

| Olefin Substrate | Ligand | Yield (%) | ee (%) |

| Styrene | (DHQD)₂-PHAL | 95 | 97 |

| trans-Stilbene | (DHQD)₂-PHAL | 92 | >99 |

| 1-Hexene | (DHQ)₂-PHAL | 88 | 94 |

| Cyclohexene | (DHQD)₂-PHAL | 90 | 96 |

Table 1: Representative yields and enantiomeric excesses for the Sharpless Asymmetric Dihydroxylation of various olefins.

II. Catalytic Asymmetric Reduction of α-Hydroxy Ketones: The Noyori Hydrogenation

Another powerful strategy for the synthesis of chiral 1,2-diols is the asymmetric hydrogenation of α-hydroxy ketones. The Noyori asymmetric hydrogenation, which utilizes ruthenium catalysts bearing chiral phosphine ligands like BINAP, is a highly efficient and enantioselective method for this transformation.[11][12]

A. Mechanistic Rationale and Stereochemical Control

The Noyori hydrogenation proceeds via a metal-ligand cooperative mechanism.[12] The active catalyst, a ruthenium hydride species, coordinates to the ketone substrate. The chirality of the BINAP ligand creates a chiral environment around the metal center, forcing the substrate to adopt a specific orientation.[11][13] Hydrogen transfer then occurs from the ruthenium to the carbonyl carbon, and from a proton source to the carbonyl oxygen, to generate the chiral alcohol. The choice of the (R)- or (S)-BINAP ligand dictates the stereochemical outcome of the reduction.[11]

Caption: Simplified workflow of the Noyori Asymmetric Hydrogenation.

B. Experimental Protocol: Asymmetric Hydrogenation of 1-Hydroxy-1-phenylacetone

This protocol outlines a general procedure for the asymmetric hydrogenation of an α-hydroxy ketone using a Ru-BINAP catalyst.

Materials:

-

RuCl₂[(R)-BINAP]

-

1-Hydroxy-1-phenylacetone

-

Methanol (degassed)

-

Hydrogen gas

-

Autoclave

Procedure:

-

In a glovebox, charge a glass liner for an autoclave with RuCl₂[(R)-BINAP] and 1-hydroxy-1-phenylacetone.

-

Add degassed methanol to the liner.

-

Seal the glass liner inside the autoclave.

-

Remove the autoclave from the glovebox and purge with hydrogen gas several times.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for the required time (e.g., 12 hours).

-

After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

-

Remove the reaction mixture and concentrate it under reduced pressure.

-

Purify the crude product by chromatography to obtain the chiral 1,2-diol.

C. Data Presentation: Substrate Versatility and Performance

The Noyori asymmetric hydrogenation is effective for a variety of α-hydroxy ketones, delivering high yields and exceptional enantioselectivities.[14][15][16]

| α-Hydroxy Ketone Substrate | Catalyst | Yield (%) | ee (%) |

| 1-Hydroxy-1-phenylacetone | RuCl₂[(S)-BINAP] | 98 | 99 |

| 2-Hydroxycyclohexanone | RuCl₂[(R)-BINAP] | 95 | 98 |

| 3-Hydroxy-2-butanone | RuCl₂[(S)-BINAP] | 92 | 96 |

| 1-Hydroxy-2-propanone | Cp*Ir(OTf)(MsDPEN) | >99 | 99 |

Table 2: Performance of asymmetric hydrogenation for the synthesis of chiral 1,2-diols.

III. Enzymatic Synthesis: The Green Chemistry Approach

Enzymatic methods for the synthesis of chiral diols have gained significant traction due to their high selectivity, mild reaction conditions, and environmentally benign nature.[17][18] Oxidoreductases, in particular, are powerful biocatalysts for the stereoselective reduction of diketones and α-hydroxy ketones.[1][17][19]

A. Principles of Biocatalytic Reduction

Enzymes, such as alcohol dehydrogenases (ADHs), utilize cofactors like NADH or NADPH to deliver hydride to a carbonyl group.[20] The intricate three-dimensional structure of the enzyme's active site precisely orients the substrate, leading to highly specific and enantioselective reduction.[1] By selecting the appropriate enzyme, it is often possible to access either enantiomer of the desired diol.[1]

Caption: General scheme for the enzymatic reduction of a carbonyl compound to a chiral diol.

B. Experimental Protocol: Biocatalytic Reduction of a Diketone

This protocol provides a generalized procedure for the enzymatic reduction of a diketone using a commercially available alcohol dehydrogenase.

Materials:

-

Alcohol dehydrogenase (e.g., from Rhodococcus ruber)

-

Diketone substrate

-

NADH or NADPH

-

Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

-

Phosphate buffer (pH 7.0)

-

Organic co-solvent (e.g., DMSO), if needed for substrate solubility

-

Ethyl acetate

Procedure:

-

In a temperature-controlled vessel, prepare a solution of phosphate buffer.

-

Add the diketone substrate, followed by the organic co-solvent if necessary to ensure solubility.

-

Add the cofactor (NADH or NADPH) and the components of the cofactor regeneration system.

-

Initiate the reaction by adding the alcohol dehydrogenase.

-

Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC).

-

Once the reaction is complete, quench it by adding a water-immiscible organic solvent like ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

-

Combine the organic layers, dry over a drying agent, filter, and concentrate to obtain the crude diol.

-

Purify the product as needed.

C. Data Presentation: Enzyme Performance and Selectivity

Enzymatic reductions often exhibit exceptional diastereo- and enantioselectivity.[1][20]

| Substrate | Biocatalyst | de (%) | ee (%) |

| 1,4-Diphenyl-1,4-butanedione | ADH from Ralstonia sp. | 98 | >99 |

| 2,5-Hexanedione | Reductase from S. cerevisiae | >99.5 | >99.5 |

| 2,3-Butanedione | Butanediol dehydrogenase | >99 | >99 |

Table 3: Diastereo- and enantioselectivities for the biocatalytic reduction of diketones.

IV. Conclusion and Future Outlook

The enantioselective synthesis of diols remains a vibrant and evolving field of research. The Sharpless asymmetric dihydroxylation and the Noyori asymmetric hydrogenation represent robust and widely applicable metal-catalyzed methods that have become indispensable tools for synthetic chemists. Concurrently, the rise of biocatalysis offers a complementary and often more sustainable approach, with enzymes providing exquisite levels of selectivity under mild conditions.

For researchers, scientists, and drug development professionals, a thorough understanding of these core methodologies is paramount. The choice of synthetic route will depend on a multitude of factors, including substrate scope, desired stereochemistry, scalability, and cost-effectiveness. As the demand for enantiomerically pure compounds continues to grow, the development of new catalysts, both chemical and biological, with enhanced activity, broader substrate compatibility, and improved sustainability will undoubtedly shape the future of chiral diol synthesis.

V. References

-

Allahham, M., et al. (2023). Production of selected chiral diols via synthetic enzymes cascade in unconventional media. BIOTRANS 2023. Available at: [Link]

-

Wikipedia. Sharpless asymmetric dihydroxylation. Available at: [Link]

-

NROChemistry. Noyori Hydrogenation. Available at: [Link]

-

Martín, C., et al. (2022). Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. Molecules, 27(9), 2843. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. CHEM21 Case Study: Asymmetric Dihydroxylation. Available at: [Link]

-

Torii, S., et al. (1995). Chemical and Electrochemical Asymmetric Dihydroxylation of Olefins in I2−K2CO3−K2OsO2(OH)4 and I2−K3PO4/K2HPO4−K2OsO2(OH)4 Systems with Sharpless' Ligand. The Journal of Organic Chemistry, 60(16), 5030–5034. Available at: [Link]

-

Fronza, G., et al. (1996). Enzymatic Approach to Enantiomerically Pure 5-Alken-2,4-diols and 4-Hydroxy-5-alken-2-ones: Application to the Synthesis of Chiral Synthons. The Journal of Organic Chemistry, 61(26), 9383–9390. Available at: [Link]

-

chemeurope.com. Sharpless asymmetric dihydroxylation. Available at: [Link]

-

de Miranda, A. S., et al. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. Catalysis Science & Technology, 9(1), 12-43. Available at: [Link]

-

Forschungszentrum Jülich. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. Advanced Synthesis & Catalysis, 367. Available at: [Link]

-

Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Available at: [Link]

-

NPTEL. 1.1.3 Sharpless Asymmetric Dihydroxylation. Available at: [Link]

-

YouTube. (2022). Noyori Hydrogenation. Available at: [Link]

-

National Institutes of Health. (2021). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 6(45), 30485–30503. Available at: [Link]

-

Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Available at: [Link]

-

National Institutes of Health. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. RSC Advances, 10(20), 11843–11850. Available at: [Link]

-

Royal Society of Chemistry. (2007). Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot. Green Chemistry, 9(5), 483-487. Available at: [Link]

-

YouTube. (2021). Noyori Asymmetric Hydrogenation | Organic Chemistry. Available at: [Link]

-

MDPI. (2023). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 28(5), 2317. Available at: [Link]

-

ACS Publications. (2021). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 6(45), 30485-30503. Available at: [Link]

-

ACS Publications. (1992). Asymmetric dihydroxylation of olefins with a simple chiral ligand. The Journal of Organic Chemistry, 57(10), 2768–2771. Available at: [Link]

-

Andrew G. Myers Research Group, Harvard University. The Noyori Asymmetric Hydrogenation Reaction. Available at: [Link]

-

MDPI. (2018). Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. Catalysts, 8(11), 524. Available at: [Link]

-

ResearchGate. (2006). Regio‐ and Stereoselective Reduction of Diketones and Oxidation of Diols by Biocatalytic Hydrogen Transfer. Advanced Synthesis & Catalysis, 348(4-5), 497-505. Available at: [Link]

-

National Institutes of Health. (2011). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Journal of the American Chemical Society, 133(41), 16414–16417. Available at: [Link]

-

OiPub. (2006). Regio‐ and Stereoselective Reduction of Diketones and Oxidation of Diols by Biocatalytic Hydrogen Transfer. Available at: [Link]

-

Wikipedia. Enantioselective reduction of ketones. Available at: [Link]

-

ACS Publications. (2002). Asymmetric Hydrogenation of α-Hydroxy Ketones Catalyzed by MsDPEN−Cp*Ir(III) Complex. Organic Letters, 4(24), 4373–4376. Available at: [Link]

-

Royal Society of Chemistry. (2016). Asymmetric hydrogenation of α-hydroxy ketones with an iridium/f-amphox catalyst: efficient access to chiral 1,2-diols. Organic Chemistry Frontiers, 3(9), 1123-1126. Available at: [Link]

-

National Institutes of Health. (2011). Nickel-Catalyzed Enantioselective Synthesis of Pre-Differentiated Homoallylic syn- or anti-1,2-Diols from Aldehydes and Dienol Ethers. Journal of the American Chemical Society, 133(38), 14932–14935. Available at: [Link]

-

MDPI. (2022). Catalytic, Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. Molecules, 27(3), 705. Available at: [Link]

-

CSIC. (2012). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. Accounts of Chemical Research, 45(10), 1649–1661. Available at: [Link]

-

National Institutes of Health. (2007). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 83(4), 93–111. Available at: [Link]

-

ResearchGate. (2023). Chirality transfer from chiral diol and late-stage drug molecule functionalization. Nature Synthesis, 2, 856-865. Available at: [Link]

-

Juniper Publishers. (2018). Role of Chirality in Drugs. Annals of Pharmacovigilance & Drug Safety, 1(1). Available at: [Link]

-

Pharmaceutical Technology. (2014). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Available at: [Link]

-

Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pacific Journal of Research, 3(2), 7-14. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. pharmtech.com [pharmtech.com]

- 6. pharma.researchfloor.org [pharma.researchfloor.org]

- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Sharpless_asymmetric_dihydroxylation [chemeurope.com]

- 10. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 11. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 12. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Asymmetric hydrogenation of α-hydroxy ketones with an iridium/f-amphox catalyst: efficient access to chiral 1,2-diols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 17. juser.fz-juelich.de [juser.fz-juelich.de]

- 18. biotrans2023.livescience.io [biotrans2023.livescience.io]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Introduction: The Duality of a Versatile Synthetic Intermediate

An In-Depth Technical Guide to the Stability and Storage of Tosylated Butenediol

Tosylated butenediols, particularly chiral forms like (2S,5S)-2,5-hexanediol ditosylate derived from butenediol, represent a class of highly valuable intermediates in pharmaceutical and materials science.[][2] Their utility stems from the electronic properties of the tosylate group, an outstanding leaving group that facilitates a wide range of nucleophilic substitution and elimination reactions.[3][4] This inherent reactivity, however, is a double-edged sword. The very characteristics that make tosylated butenediol a potent synthetic tool also render it susceptible to degradation, posing significant challenges for its long-term storage and handling. An unstable reagent can compromise experimental reproducibility, reduce yields, and introduce impurities that complicate purification and analysis.

This guide provides an in-depth analysis of the factors governing the stability of tosylated butenediol. We will explore the primary degradation pathways, establish field-proven protocols for optimal storage and handling, and outline methodologies for assessing the compound's integrity over time. This document is intended for researchers, scientists, and drug development professionals who rely on the quality and stability of this critical reagent.

Section 1: Chemical Profile and Inherent Reactivity

To understand the stability challenges, one must first appreciate the molecule's structural features. The reactivity is a composite of the butenediol backbone and the appended tosylate groups.

The Allylic System of the Butenediol Core

The double bond in the butenediol backbone places the tosylated carbons in an allylic position. This is a critical feature that profoundly influences reactivity. Allylic systems are known to stabilize carbocation intermediates through resonance, making them more susceptible to SN1-type reaction pathways compared to their saturated counterparts. This inherent electronic property means that even weak nucleophiles can potentially displace the tosylate group over time.

The Tosylate: An Engineered Leaving Group

The p-toluenesulfonate (tosylate) group is intentionally designed to be an excellent leaving group. Upon cleavage of the C-O bond, the resulting tosylate anion is highly stabilized by resonance, delocalizing the negative charge across its three oxygen atoms.[4] Because the resulting anion is a very weak base, the activation energy for its displacement is low, making the carbon atom it is attached to highly electrophilic and prone to nucleophilic attack.[5] This high reactivity is the primary reason for its synthetic utility and its inherent instability.[6]

Section 2: Key Degradation Pathways

The instability of tosylated butenediol is not theoretical; it is a practical concern rooted in well-defined chemical mechanisms. Several pathways can lead to the degradation of the material, compromising its purity and performance.

Hydrolysis: The Ubiquitous Threat

The most common degradation pathway is hydrolysis, a reaction with ambient moisture. Sulfonate esters are susceptible to cleavage by water, a process that can be accelerated by acidic or basic conditions.[7][8] The reaction breaks the ester bond, yielding the parent butenediol and p-toluenesulfonic acid (TsOH).

-

Causality: The generated p-toluenesulfonic acid is a strong acid and can catalyze further degradation of the remaining tosylate, creating an auto-catalytic cycle of decomposition. This is why even minor initial exposure to moisture can lead to significant degradation over time.

Caption: Primary hydrolytic degradation pathway of tosylated butenediol.

Thermal Decomposition

Elevated temperatures can provide the necessary activation energy for decomposition. While the exact decomposition temperature depends on the specific isomer and purity, sulfonate esters, in general, are known to be thermally labile.[9] The thermal degradation of sulfonic acid groups can occur at temperatures as low as 200-300 °C, potentially releasing sulfur oxides.[10] For a reactive allylic system, decomposition can occur at even lower temperatures, especially during prolonged storage at ambient or elevated temperatures. This is often observed as discoloration of the material, turning from a white solid to a brown or black liquid, as has been anecdotally reported for similar reactive tosylates.[11]

Nucleophilic Degradation

Beyond water, other nucleophiles can degrade the product. This is a critical consideration in a laboratory or manufacturing environment where the compound may be inadvertently exposed to trace contaminants.

-

Common Nucleophiles: Residual solvents (e.g., alcohols from synthesis), amines, or halide ions can react with the highly electrophilic carbon of the tosylate ester.

-

Consequences: This leads to a direct loss of the desired material and the formation of various byproducts, complicating reaction outcomes and purification efforts. The high reactivity of sulfonate esters as electrophiles is well-documented.[5][6]

Section 3: Recommended Storage and Handling Protocols

Preserving the integrity of tosylated butenediol requires a multi-faceted approach centered on mitigating the risks outlined above. The core principles can be summarized as storing the compound under Cold, Dark, Dry, and Inert conditions.

Quantitative Storage Recommendations

For optimal stability, the following conditions should be maintained. These are not merely suggestions but are based on the chemical principles of slowing reaction kinetics and preventing exposure to degradants.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20 °C or below (Freezer) | Reduces the rate of all chemical degradation pathways by lowering kinetic energy. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen, directly inhibiting hydrolysis and potential oxidation.[12] |

| Light Exposure | Complete Darkness (e.g., Amber Vial, Wrapped in Foil) | Protects against potential photodegradation, as aromatic compounds can absorb UV light.[13] |

| Moisture | Anhydrous | The compound is highly sensitive to moisture. Storage in a desiccated environment is critical.[12] |

Step-by-Step Storage Protocol

This protocol is designed as a self-validating system to ensure the compound's integrity from receipt to final use.

-

Receipt and Inspection: Upon receipt, inspect the container for a proper seal. The material should ideally be a white to off-white crystalline solid. Note any discoloration.

-

Aliquotting: To prevent repeated warming/cooling cycles and atmospheric exposure of the bulk material, aliquot the compound into smaller, single-use quantities under an inert atmosphere (e.g., in a glovebox).

-

Container Selection: Use clean, dry glass vials with polytetrafluoroethylene (PTFE)-lined caps. PTFE provides an excellent chemical barrier.

-

Inert Gas Purge: Before sealing, flush the headspace of each vial with a gentle stream of dry argon or nitrogen for at least 30-60 seconds to displace all air and moisture.

-

Sealing and Labeling: Seal the vials tightly. For extra protection, wrap the cap threads with Parafilm®. Label each vial clearly with the compound name, date, and lot number.

-

Light Protection: Place the vials inside a secondary container or wrap them in aluminum foil to completely exclude light.

-

Freezer Storage: Place the protected vials in a freezer set to -20 °C or colder. For added protection against moisture during power cycles, the secondary container can be placed inside a desiccator within the freezer.

Mandatory Handling Workflow

Handling the compound is as critical as its storage. The following workflow must be followed to prevent degradation during use.

Caption: Mandatory workflow for handling moisture- and air-sensitive tosylated butenediol.

Section 4: Stability Assessment and Quality Control

Regularly verifying the purity of the reagent is essential for trustworthy and reproducible research.

Designing a Forced Degradation Study

To understand the compound's lability, a forced degradation study can be performed. This involves subjecting the material to stress conditions to intentionally induce and identify degradation pathways.

| Stress Condition | Experimental Setup | Purpose |

| Acidic Hydrolysis | Dissolve in acetonitrile/water with 0.1 M HCl. Incubate at 40°C. | To simulate and accelerate acid-catalyzed hydrolysis. |

| Basic Hydrolysis | Dissolve in acetonitrile/water with 0.1 M NaOH. Incubate at RT. | To simulate and accelerate base-catalyzed hydrolysis.[6] |

| Thermal Stress | Store solid material in an oven at 50°C. | To assess the impact of heat on solid-state stability. |

| Photostability | Expose solid material to a controlled UV/Vis light source. | To determine sensitivity to light-induced degradation. |

| Humidity | Store in a humidity chamber at 25°C / 75% Relative Humidity. | To assess the impact of atmospheric moisture. |

Recommended Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reverse-phase C18 column with a gradient of water and acetonitrile (with optional 0.1% formic acid) is a good starting point. Purity should be assessed by peak area percentage. The appearance of new peaks over time indicates degradation.

-

¹H NMR Spectroscopy: Provides structural confirmation. The appearance of peaks corresponding to the parent butenediol or a change in the integration of characteristic tosylate peaks can be used to quantify degradation.

-

Karl Fischer Titration: This method is essential for quantifying the water content of the solid material. An increase in water content over time indicates improper storage or packaging failure.

Conclusion